molecular formula C17H20N2O2 B404244 N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide CAS No. 304672-37-5

N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide

Cat. No.: B404244
CAS No.: 304672-37-5
M. Wt: 284.35g/mol
InChI Key: CESGMEHBFJSIDQ-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with 2-ethoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate due to its pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-2-methoxybenzamide
  • N-[4-(dimethylamino)phenyl]-2-propoxybenzamide
  • N-[4-(dimethylamino)phenyl]-2-butoxybenzamide

Uniqueness

N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide is unique due to its specific ethoxy group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-4-21-16-8-6-5-7-15(16)17(20)18-13-9-11-14(12-10-13)19(2)3/h5-12H,4H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESGMEHBFJSIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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